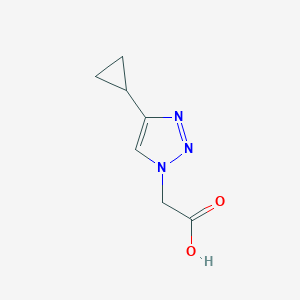
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid
Overview
Description
“2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid” is a chemical compound with the molecular formula C7H9N3O2 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazol-1-yl acetic acid derivatives has been studied . A convenient synthetic approach involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . This strategy allows for the preparation of 1,5-disubstituted 1,2,3-triazoles from available reagents under metal-free conditions .Molecular Structure Analysis
The molecular structure of “2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid” can be represented by the InChI code: 1S/C7H9N3O2/c11-7(12)4-10-3-6(8-9-10)5-1-2-5/h3,5H,1-2,4H2,(H,11,12) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 167.17 . It has a melting point range of 164-167°C . The compound is a powder at room temperature and is stored at room temperature .Scientific Research Applications
Comprehensive Analysis of 2-(4-Cyclopropyl-1H-1,2,3-Triazol-1-yl)acetic Acid Applications:
VHL Inhibitors for Anemia Treatment
The compound has been identified as a potential VHL inhibitor for treating anemia, particularly chronic anemia or anemia associated with chronic kidney disease, dialysis, or cancer chemotherapy. VHL inhibitors can also be used for ischemia, stroke, or cardiovascular system damage during ischemia .
Wound Healing and Angiogenesis
These inhibitors may also enhance wound healing, reduce scarring, and promote angiogenesis or arteriogenesis .
Drug Discovery
1,2,3-Triazoles, which include the core structure of the compound , are widely used in drug discovery due to their potent biological activities .
Organic Synthesis
These compounds play a significant role in organic synthesis and have been utilized in the creation of various synthetic chemicals .
Agrochemical Applications
Derivatives of 1,2,4-triazol have been applied as agrochemicals that function as root growth stimulants. They influence the levels of endogenous hormones like IAA, ABA, and GA3 to control primary root development .
Material Science
Triazoles are also important in material science for developing new materials with specific properties .
Fluorescent Imaging
Due to their unique chemical structure, triazoles are used in fluorescent imaging applications .
Supramolecular Chemistry
These compounds have found applications in supramolecular chemistry due to their ability to form complex structures .
properties
IUPAC Name |
2-(4-cyclopropyltriazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)4-10-3-6(8-9-10)5-1-2-5/h3,5H,1-2,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGUTDRSAKTKPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(2-Methoxyethoxy)phenyl]amine hydrochloride](/img/structure/B1378180.png)
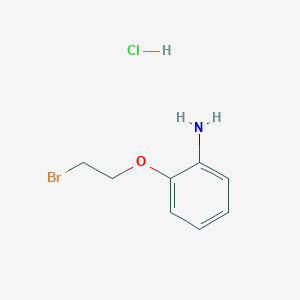
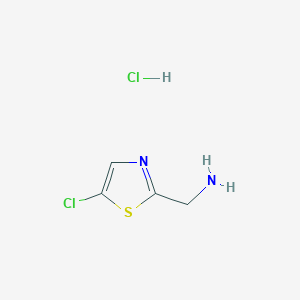
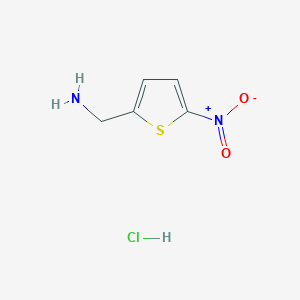






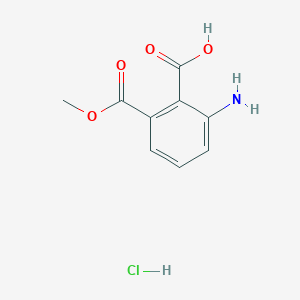
![1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1378200.png)

